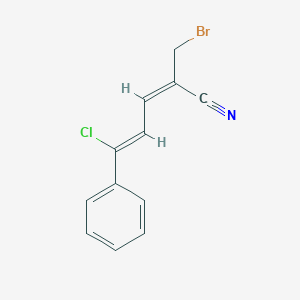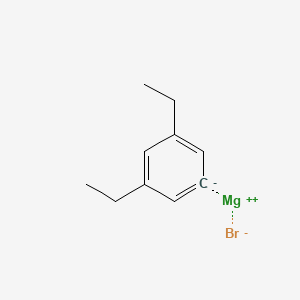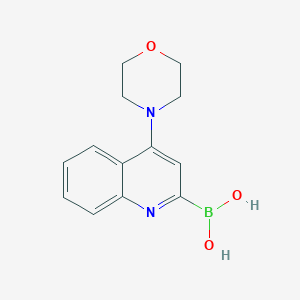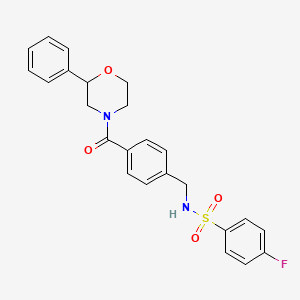
5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(1,3-oxazolidin-2-yliden)cyclohexan-1,3-dion ist eine heterocyclische Verbindung, die eine einzigartige Struktur aufweist, die einen Cyclohexanring mit einer Oxazolidin-Einheit kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5,5-Dimethyl-2-(1,3-oxazolidin-2-yliden)cyclohexan-1,3-dion beinhaltet typischerweise die Reaktion von 5,5-Dimethyl-1,3-cyclohexandion mit einem geeigneten Oxazolidin-Derivat unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie z. B. Natriumhydrid, und einem Lösungsmittel wie Tetrahydrofuran (THF) durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5,5-Dimethyl-2-(1,3-oxazolidin-2-yliden)cyclohexan-1,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Oxazolidinring auftreten, wobei Nucleophile die vorhandenen Substituenten ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Oxazolidin-Derivaten.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(1,3-oxazolidin-2-yliden)cyclohexan-1,3-dion hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung mit antimikrobiellen und krebshemmenden Eigenschaften.
Medizin: Untersucht auf seine Rolle in der Medikamentenentwicklung, insbesondere bei der Entwicklung von Inhibitoren für bestimmte Enzyme.
Industrie: Wird aufgrund seiner einzigartigen Struktureigenschaften bei der Herstellung von Polymeren und fortschrittlichen Materialien eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 5,5-Dimethyl-2-(1,3-oxazolidin-2-yliden)cyclohexan-1,3-dion seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann stabile Komplexe mit diesen Zielstrukturen bilden, ihre Aktivität hemmen und zu verschiedenen biologischen Effekten führen. Die beteiligten Wege können die Hemmung der Enzymaktivität, die Störung zellulärer Prozesse und die Induktion von Apoptose in Krebszellen umfassen.
Wirkmechanismus
The mechanism by which 5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5,5-Dimethyl-1,3-cyclohexandion: Eine strukturell verwandte Verbindung mit ähnlicher Reaktivität.
5,5-Dimethyl-1,3-oxazolidin-2-on: Ein weiteres Oxazolidin-Derivat mit unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
5,5-Dimethyl-2-(1,3-oxazolidin-2-yliden)cyclohexan-1,3-dion zeichnet sich durch seine einzigartige Kombination aus einem Cyclohexanring und einer Oxazolidin-Einheit aus, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
919290-07-6 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
5,5-dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H15NO3/c1-11(2)5-7(13)9(8(14)6-11)10-12-3-4-15-10/h12H,3-6H2,1-2H3 |
InChI-Schlüssel |
NCOZJKDTNWABPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(=C2NCCO2)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12635000.png)





![7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635033.png)
![N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea](/img/structure/B12635043.png)


![[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12635078.png)
![3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635082.png)

